3-beta-O-(cis-p-Coumaroyl)corosolic acid
Description
Properties
IUPAC Name |
(1S,2R,4aS,6aS,6bR,10R,11R,12aR,14bS)-11-hydroxy-10-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-23-16-19-39(34(43)44)21-20-37(6)27(32(39)24(23)2)13-14-30-36(5)22-28(41)33(35(3,4)29(36)17-18-38(30,37)7)45-31(42)15-10-25-8-11-26(40)12-9-25/h8-13,15,23-24,28-30,32-33,40-41H,14,16-22H2,1-7H3,(H,43,44)/b15-10-/t23-,24+,28-,29?,30?,32+,33+,36+,37-,38-,39+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVUQLLYZLSRLB-YLYZQIMOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OC(=O)C=CC6=CC=C(C=C6)O)O)C)C)C2C1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(C[C@H]([C@@H](C5(C)C)OC(=O)/C=C\C6=CC=C(C=C6)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Extraction of Corosolic Acid from Plant Sources
The foundational step in natural production involves isolating corosolic acid, the parent triterpenoid, from plant matrices. A patented method employs aqueous boiling to remove water-soluble impurities, followed by alkaline ethanol (30–60%) or methanol extraction to solubilize triterpene acids. Adjusting the pH to 4.5–7.5 precipitates a crude triterpene acid mixture, which is further dissolved in 85–100% ethanol and purified via macroporous adsorption resins. This process yields corosolic acid with >90% purity, critical for subsequent esterification.
Esterification with cis-p-Coumaric Acid
The hydroxyl group at the C-3 position of corosolic acid is esterified with cis-p-coumaric acid under controlled conditions. While specific protocols are proprietary, analogous triterpenoid esterifications use Steglich conditions (dicyclohexylcarbodiimide [DCC] and 4-dimethylaminopyridine [DMAP]) in anhydrous dichloromethane. The cis configuration of the coumaroyl moiety is preserved by employing pre-formed cis-p-coumaric acid, as geometric isomerization is minimized at temperatures below 40°C. Post-reaction purification involves silica gel chromatography with ethyl acetate/hexane gradients, achieving final purities of ≥98%.
Semi-Synthetic Routes from Ursolic Acid
Oxidation and Functionalization of Ursolic Acid
Ursolic acid, a structurally analogous triterpenoid, serves as a cost-effective precursor. A semi-synthetic approach oxidizes the C-3 hydroxyl group of ursolic acid to a ketone using Jones reagent (CrO3/H2SO4), forming 3-keto-ursolic acid. Subsequent acetoxylation with lead tetraacetate introduces an acetoxy group at C-2, which is reduced via sodium borohydride to yield corosolic acid. This three-step process achieves ~85% overall yield, with final purification via recrystallization from ethanol/water mixtures.
Coumaroylation of Semi-Synthetic Corosolic Acid
The esterification of semi-synthetic corosolic acid follows protocols similar to natural-derived material. However, residual oxidation byproducts necessitate additional purification steps, such as reverse-phase HPLC using C18 columns and acetonitrile/water mobile phases.
Chemical Synthesis via Direct Esterification
Protecting Group Strategies
Direct synthesis from corosolic acid and cis-p-coumaric acid requires protection of reactive sites. The C-28 carboxylic acid of corosolic acid is often methylated using diazomethane, while the C-2 and C-3 hydroxyls are shielded with tert-butyldimethylsilyl (TBDMS) groups. After esterification, deprotection with tetrabutylammonium fluoride (TBAF) restores the native hydroxyl groups.
Catalytic Esterification
Recent advancements employ lipase catalysts (e.g., Candida antarctica Lipase B) in non-polar solvents (e.g., toluene) to achieve regioselective esterification at C-3. This enzymatic method avoids harsh acidic conditions, preserving the labile cis double bond in the coumaroyl moiety. Yields of 70–75% are reported, with enzyme recycling enabling cost-efficient scaling.
Industrial-Scale Production Considerations
Solvent and Energy Optimization
Industrial processes prioritize ethanol over methanol due to lower toxicity and easier recovery. Continuous extraction systems with in-line pH adjustment reduce processing time by 40% compared to batch methods.
Chromatography vs. Crystallization
While preparative HPLC ensures high purity (≥99%), it is cost-prohibitive for large-scale production. Hybrid approaches using macroporous resins followed by acetone/water crystallization balance purity (98%) and throughput.
Comparative Analysis of Preparation Methods
Scientific Research Applications
3-beta-O-(cis-p-Coumaroyl)corosolic acid has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: The compound is studied for its potential anti-inflammatory and antioxidant activities.
Industry: It is used in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of 3-beta-O-(cis-p-Coumaroyl)corosolic acid involves multiple molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anti-diabetic: The compound enhances insulin sensitivity by activating the insulin receptor signaling pathway and increasing glucose uptake in cells.
Antioxidant: It scavenges free radicals and upregulates the expression of antioxidant enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural and functional differences between 3-beta-O-(cis-p-Coumaroyl)corosolic acid and related triterpenoids:
Pharmacokinetic Properties
- Permeability : Corosolic acid exhibits high Caco-2 permeability (>0.90 Papp) and intestinal absorption (>80%) . Esterification with cis-p-coumaroyl may further enhance lipophilicity, though empirical data are lacking.
- Efflux Protein Interaction : Corosolic acid is a substrate for P-glycoprotein (Pgp), which may limit its bioavailability. Derivatives like carboxymethylated corosolic acid show reduced Pgp interaction, suggesting that esterification could similarly improve pharmacokinetics .
Q & A
Basic Research Questions
Q. What are the primary biological targets and mechanisms of action of 3-beta-O-(cis-p-Coumaroyl)corosolic acid in metabolic and oncological research?
- Mechanistic Insights : The compound exhibits inhibitory activity against acyl-CoA cholesteryl acyltransferase (ACAT), a key enzyme in cholesterol esterification, which is critical for lipid metabolism studies . It also modulates cancer-related pathways, including NF-κB, PI3K/Akt, and Wnt/β-catenin, by inducing apoptosis and suppressing metastasis via caspase activation and ROS-dependent mechanisms .
- Methodology : Target validation often involves in vitro enzyme inhibition assays (e.g., ACAT inhibition at IC₅₀ values) and transcriptional profiling (qPCR, Western blot) to assess pathway modulation .
Q. Which analytical techniques are recommended for structural characterization and purity assessment of 3-beta-O-(cis-p-Coumaroyl)corosolic acid?
- Techniques : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is used for purity validation, while nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms stereochemical configurations, particularly the cis-p-coumaroyl moiety .
- Quality Control : Quantitative NMR (qNMR) and liquid chromatography-tandem MS (LC-MS/MS) ensure batch-to-batch reproducibility for pharmacological studies .
Advanced Research Questions
Q. What experimental challenges arise in the chemical modification of 3-beta-O-(cis-p-Coumaroyl)corosolic acid, and how can selectivity be optimized?
- Challenges : The presence of multiple hydroxyl groups (C-2, C-3) complicates selective carboxymethylation or methylation. For example, FeCl₃ catalysis under solvent-free conditions yields mixed products, necessitating chromatographic separation .
- Solutions : Green chemistry approaches, such as dimethyl carbonate (DMC) as a methylating agent, improve regioselectivity. Computational modeling (e.g., density functional theory) predicts reactive sites to guide synthetic routes .
Q. How can researchers reconcile contradictory findings regarding the compound’s role in apoptosis versus non-apoptotic cell death?
- Data Contradictions : While 3-beta-O-(cis-p-Coumaroyl)corosolic acid induces caspase-3/9-dependent apoptosis in lung adenocarcinoma (A549) and glioblastoma (T98G) cells , it triggers non-apoptotic death in renal carcinoma (Caki) cells via lipid reactive oxygen species (ROS) accumulation, independent of caspases .
- Methodological Adjustments : Cell-type-specific assays (e.g., flow cytometry with Annexin V/7-AAD staining) and ROS scavengers (e.g., N-acetylcysteine) clarify death mechanisms. Transcriptomic profiling (RNA-seq) identifies context-dependent pathway activation .
Q. What strategies enhance the compound’s synergistic effects with chemotherapeutic agents in resistant cancers?
- Synergy Mechanisms : The compound reverses chemoresistance in epithelial ovarian cancer by disrupting tumorigenic macrophage interactions and inhibiting P-glycoprotein efflux pumps. Co-administration with paclitaxel or cisplatin amplifies cytotoxicity via STAT3/NF-κB pathway suppression .
- Experimental Design : Isobologram analysis and combination index (CI) calculations quantify synergy. In vivo xenograft models (e.g., LM8 osteosarcoma) validate efficacy in metastatic niches .
Q. How can in silico modeling improve the prediction of ADMET properties and binding affinities for this compound?
- Computational Tools : Molecular docking (AutoDock Vina) predicts interactions with ACAT and VEGFR2, while molecular dynamics simulations (GROMACS) assess binding stability . ADMET predictions (pkCSM) evaluate hepatotoxicity, cardiotoxicity (hERG inhibition), and bioavailability .
- Validation : Comparative studies with ursolic acid derivatives and in vitro toxicity assays (e.g., Ames test for mutagenicity) cross-validate computational results .
Methodological Recommendations
- In Vivo Models : Use KK-Ay diabetic mice for metabolic studies (dose: 2 mg/kg; glucose tolerance tests) and apolipoprotein E-deficient mice for atherosclerosis (dose: 2 µg/kg/day; NF-κB pathway analysis) .
- Dosage Optimization : For anticancer studies, administer 10–40 µM in vitro (24–48 hr exposure) and 10 mg/kg/day in vivo (8-week NAFLD-HCC prevention protocols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
